BenchChemオンラインストアへようこそ!

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline

Medicinal Chemistry Building Block Sourcing Analytical QC

This 2-bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline (CAS 1805024-82-1) is a regioisomerically pure aniline building block for advanced pharmaceutical and agrochemical R&D. The ortho-bromo, meta-CF3, and meta-OCF2H substitution pattern is unique among six possible C8H5BrF5NO isomers; using an incorrect regioisomer will derail SAR by altering NH2 pKa, cross-coupling reactivity, and logD. With certified 98% purity, it minimizes side products in Suzuki-Miyaura and Buchwald-Hartwig library synthesis. The spatial arrangement of fluorine substituents enables independent tuning of halogen bonding, hydrophobic contacts, and metabolic stability—critical for CNS and oral drug programs. Secure verified, isomer-pure material to protect your lead optimization timelines.

Molecular Formula C8H5BrF5NO
Molecular Weight 306.03 g/mol
CAS No. 1805024-82-1
Cat. No. B1447680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline
CAS1805024-82-1
Molecular FormulaC8H5BrF5NO
Molecular Weight306.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)Br)N)OC(F)F
InChIInChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(2-5(6)15)16-7(10)11/h1-2,7H,15H2
InChIKeyNEXRERHNEDOUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline (CAS 1805024-82-1): Procurement-Relevant Structural Identity and Purity Baseline


2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline (CAS 1805024-82-1) is a polyhalogenated aniline building block with the molecular formula C₈H₅BrF₅NO and molecular weight 306.03 g/mol . Its structure positions a bromine at C2, a difluoromethoxy group at C5, and a trifluoromethyl group at C3 on the aniline ring, confirmed by SMILES notation Nc1cc(OC(F)F)cc(C(F)(F)F)c1Br . Commercially available with certified purity of 95% (AKSci) or 98% (Leyan), this compound serves as a versatile intermediate for pharmaceutical and agrochemical research programs requiring distinct regioisomeric substitution patterns for structure–activity relationship (SAR) exploration .

Why Regioisomeric Substitution Matters for 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline Procurement


Within the C₈H₅BrF₅NO aniline family, at least six regioisomers exist with identical molecular weight but distinct substitution patterns (e.g., CAS 1805520-49-3 with CF₃ at C4; CAS 1805520-04-0 with OCF₂H at C3 and CF₃ at C5) . Generic substitution with a different regioisomer alters the electronic landscape of the aromatic ring—modulating the pKa of the aniline NH₂, the reactivity of the bromine in cross-coupling reactions, and the lipophilicity (logD) conferred by the spatial arrangement of fluorine-containing groups . For programs optimizing target binding or metabolic stability, even a positional shift of a single substituent can invalidate SAR hypotheses, making regioisomerically pure, verified procurement essential [1].

Quantitative Differentiation Evidence for 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline vs. Closest Analogs


Regioisomeric Purity as a Procurement Criterion: HPLC-Validated 98% Assay vs. Typical 95% Analog Purity

The target compound (CAS 1805024-82-1) is commercially available with a certified purity of 98% (Leyan, HPLC-validated), compared to the 95% purity specification commonly listed for the closest regioisomeric analog 2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline (CAS 1805520-49-3, AKSci) . This 3-percentage-point purity difference reduces the maximum potential regioisomeric impurity burden from ≤5% to ≤2%, a critical factor when isomeric contamination could confound biological assay interpretation or downstream crystallisation behavior.

Medicinal Chemistry Building Block Sourcing Analytical QC

Distinctive Substitution Pattern: Ortho-Bromo / Meta-CF₃ / Meta-OCF₂H Topology Unavailable in Common Analogs

The target compound uniquely places the bromine at the ortho position relative to the aniline NH₂, while simultaneously positioning the electron-withdrawing CF₃ at the meta position and the lipophilic OCF₂H at the other meta position relative to NH₂ . The closest analog, 2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline (CAS 1805520-04-0), swaps the positions of CF₃ and OCF₂H, resulting in a different dipole moment vector and altered hydrogen-bond acceptor capacity of the difluoromethoxy oxygen . A third analog, 2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline (CAS 1805520-49-3), places CF₃ para to the bromine, substantially altering the electronic bias for palladium-catalyzed cross-coupling at the C–Br site .

Drug Design Fragment-Based Screening SAR Optimization

Predicted Lipophilicity Differentiation: clogP Variation Among C₈H₅BrF₅NO Regioisomers

Computational estimation using ChemAxon/Marvin predicts a clogP of approximately 3.8 for 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline. The regioisomeric analog 2-Bromo-5-difluoromethoxy-4-(trifluoromethyl)aniline (CAS 1805520-49-3) yields a slightly lower predicted clogP of ~3.5, reflecting the different spatial relationship between the polar OCF₂H and CF₃ groups [1]. While experimentally validated logD₇.₄ data is not publicly available for either compound, these in silico predictions based on fragment-based methods (CLOGP algorithm) indicate that regioisomeric substitution alone can shift predicted lipophilicity by approximately 0.3 log units, a magnitude sufficient to influence membrane permeability and metabolic clearance predictions in drug discovery programs [2].

ADME Prediction Physicochemical Profiling Lead Optimization

Recommended Application Scenarios for 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline Based on Quantitative Evidence


Regioisomerically Pure Starting Material for Palladium-Catalyzed Cross-Coupling Libraries

The ortho-bromo substitution combined with the meta-CF₃ and meta-OCF₂H pattern makes this compound an ideal substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings, where the bromine reactivity is electronically modulated by the adjacent trifluoromethyl group. The 98% certified purity minimizes competing side reactions from regioisomeric impurities that could generate inseparable byproduct mixtures in library synthesis.

Fragment-Based Drug Discovery Requiring Fluorinated Vector Expansion

The unique spatial arrangement of CF₃ and OCF₂H groups provides fragment-growing vectors that are not available from the closest regioisomeric analogs . Medicinal chemistry teams can use this building block to explore halogen-bonding interactions (via bromine) while independently probing fluorine-mediated hydrophobic contacts and metabolic shielding.

Physicochemical Property Optimization in Lead Series

When a lead series requires fine-tuning of lipophilicity without altering the core scaffold, the predicted ΔclogP of ~0.3 relative to the 4-CF₃ regioisomer [1] offers a structure-based rationale for selecting this compound. This level of lipophilicity modulation can be decisive for achieving target logD ranges in CNS or oral drug programs.

Quote Request

Request a Quote for 2-Bromo-5-difluoromethoxy-3-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.